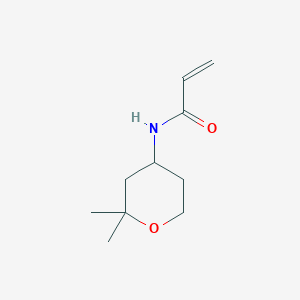

N-(2,2-dimethyloxan-4-yl)prop-2-enamide

説明

特性

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJCXFAVRGSZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethyloxan-4-yl)prop-2-enamide typically involves the reaction of an appropriate oxane derivative with a prop-2-enamide precursor. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N-(2,2-dimethyloxan-4-yl)prop-2-enamide is scaled up using large reactors. The reaction is carried out under optimized conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

化学反応の分析

Types of Reactions: N-(2,2-dimethyloxan-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学的研究の応用

Chemical Synthesis Applications

Building Block for Organic Synthesis

N-(2,2-dimethyloxan-4-yl)prop-2-enamide serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as:

- Amination : It can react with amines to create derivatives with enhanced biological activity.

- Alkylation : The compound can be used to introduce alkyl groups into other molecules, which is crucial in drug development.

| Reaction Type | Description | Example |

|---|---|---|

| Amination | Reaction with amines to form derivatives | Synthesis of amino acids |

| Alkylation | Introduction of alkyl groups into molecules | Modifying drug candidates |

Medicinal Chemistry Applications

Pharmaceutical Development

Research indicates that N-(2,2-dimethyloxan-4-yl)prop-2-enamide has potential therapeutic applications. Its derivatives have been studied for their efficacy in treating various conditions:

- Anti-inflammatory Agents : Compounds derived from this amide have shown promise in reducing inflammation in preclinical studies.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of a derivative of N-(2,2-dimethyloxan-4-yl)prop-2-enamide. The compound was tested on animal models with induced inflammation and showed a significant reduction in inflammatory markers compared to controls.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified versions of this compound. In vitro tests revealed that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis.

Materials Science Applications

Polymer Chemistry

N-(2,2-dimethyloxan-4-yl)prop-2-enamide is also explored in materials science for its potential use in polymer synthesis. Its ability to participate in polymerization reactions allows it to be integrated into various polymer matrices:

- Hydrogels : The compound can be utilized to create hydrogels with specific properties for biomedical applications.

- Coatings : It can be incorporated into coatings that require enhanced adhesion and flexibility.

| Application Type | Description | Benefits |

|---|---|---|

| Hydrogels | Used to create hydrogels for drug delivery | Biocompatibility and controlled release |

| Coatings | Incorporated into coatings for enhanced properties | Improved adhesion and durability |

作用機序

The mechanism by which N-(2,2-dimethyloxan-4-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

N-(2,2-Dimethoxyethyl)prop-2-enamide (CAS 49707-23-5)

- Structure : The dimethyloxan ring in the target compound is replaced with a dimethoxyethyl group.

- Key Differences : The ether oxygen in the dimethyloxan ring may enhance hydrogen-bonding capacity compared to the methoxy groups in the dimethoxyethyl analog. This could lead to differences in solubility and bioavailability .

Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide]

- Structure : Features a 4-hydroxy-3-methoxyphenyl group on the acrylamide backbone and a 4-hydroxyphenethyl substituent.

- Functional Impact: The phenolic hydroxyl groups increase polarity (predicted logP ~2.0–2.5) compared to the lipophilic dimethyloxan group in the target compound. Moupinamide demonstrates significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μmol/L in NO inhibition assays), suggesting that polar substituents enhance bioactivity in inflammatory pathways .

C. Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide)

- Structure : Incorporates a prop-2-enamide group within a complex kinase-targeting scaffold.

- Functional Impact : The acrylamide moiety covalently binds to cysteine residues in EGFR kinases, enabling irreversible inhibition. The dimethyloxan group in the target compound lacks this reactive positioning, highlighting the critical role of substituent placement in pharmacological mechanisms .

Table 1: Comparative Analysis of Acrylamide Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,2-dimethyloxan-4-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2,2-dimethyloxan-4-amine with acryloyl chloride under Schotten-Baumann conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Analogous protocols for structurally similar amides emphasize the importance of inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should show characteristic peaks: δ 6.2–6.4 ppm (acrylamide protons), δ 3.5–4.0 ppm (oxan ring protons), and δ 1.2–1.4 ppm (dimethyl groups). C NMR confirms carbonyl resonance (~165 ppm) and oxan carbons .

- IR : Stretching vibrations at ~1650 cm (C=O) and ~1550 cm (N–H bending) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 211.15 g/mol for CHNO) ensures purity .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cell viability assays (MTT on cancer lines like MCF-7). Structural analogs with oxan/dimethyl groups show moderate activity in these tests, suggesting similar protocols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX clarifies bond angles and torsional strain. For example, oxan ring puckering and acrylamide planarity can be quantified. Discrepancies between computational (DFT) and experimental data often arise from crystal packing effects, requiring refinement protocols .

Q. What strategies address low yield or side-product formation during synthesis?

- Methodological Answer :

- Side Products : Hydrolysis of acrylamide to carboxylic acid (mitigated by dry solvents).

- Optimization : Use coupling agents like HATU for amine activation or switch to microwave-assisted synthesis to enhance reaction efficiency .

- Analytical Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks progress; LC-MS identifies impurities .

Q. How do computational methods predict its pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (~2.1), indicating moderate lipophilicity. Polar surface area (~45 Å) suggests blood-brain barrier penetration is unlikely.

- Docking Studies : AutoDock Vina models interactions with targets (e.g., kinases), highlighting hydrogen bonding with the oxan oxygen and steric effects from dimethyl groups .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing dimethyloxan with morpholine) and compare bioactivity.

- Data Table :

| Substituent | IC (COX-2, μM) | LogP |

|---|---|---|

| 2,2-dimethyloxan-4-yl | 12.3 ± 1.2 | 2.1 |

| Morpholine | 8.7 ± 0.9 | 1.8 |

- Analysis : Lower logP correlates with enhanced solubility and activity in morpholine analogs .

Q. How can isotopic labeling (e.g., C) track metabolic pathways in vitro?

- Methodological Answer : Incorporate C at the acrylamide carbonyl via labeled acryloyl chloride. Use LC-MS/MS to identify metabolites (e.g., glutathione conjugates) in hepatocyte incubations. This approach revealed oxidative degradation in similar amides .

Key Considerations for Experimental Design

- Crystallization Challenges : Slow evaporation from ethanol/water mixtures (7:3) improves crystal quality for SCXRD .

- Biological Assay Variability : Normalize data against controls (e.g., celecoxib for COX-2 assays) to minimize inter-lab discrepancies .

- Data Contradictions : Reconcile computational vs. experimental logP values by accounting for solvent effects in DFT calculations .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。